

An In-depth Technical Guide to the Lateritin Biosynthesis Pathway in Fungi

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Compound of Interest

Compound Name: *Lateritin*

Cat. No.: *B1674538*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lateritin, a secondary metabolite produced by the fungus *Gibberella lateritium* (teleomorph of *Fusarium lateritium*), has garnered interest due to its potent inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol esterification, making it a potential therapeutic target for managing hypercholesterolemia and atherosclerosis. Despite its discovery in 1993, the biosynthetic pathway of **lateritin** remains unelucidated. This technical guide provides a comprehensive overview of the current knowledge on **lateritin**, proposes a hypothetical biosynthetic pathway based on its chemical structure and established principles of fungal secondary metabolism, and outlines detailed experimental protocols for its elucidation. This document is intended to serve as a foundational resource for researchers aiming to unravel the genetic and enzymatic basis of **lateritin** production, which could pave the way for its biotechnological production and the generation of novel analogs with improved therapeutic properties.

Introduction to Lateritin

Lateritin was first isolated from the mycelial cake of *Gibberella lateritium* IFO 7188.[1] Its chemical structure was identified through spectroscopic analyses as 4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione.[1] The producing organism, *Gibberella lateritium*, is the sexual stage (teleomorph) of *Fusarium lateritium*. The *Fusarium lateritium* species complex comprises a diverse group of fungi found in various environments.

[2][3][4] While the secondary metabolism of many *Fusarium* species is well-studied, particularly concerning mycotoxins and other bioactive compounds, the metabolic pathways within the *F. lateritium* species complex remain largely unexplored.[2][5][6]

Lateritin exhibits significant biological activity as an inhibitor of rat liver ACAT, with a 50% inhibition concentration (IC₅₀) of 5.7 μM.[1] The inhibition is time-dependent and irreversible, highlighting its potential as a lead compound for drug development.[1]

Hypothetical Biosynthesis Pathway of Lateritin

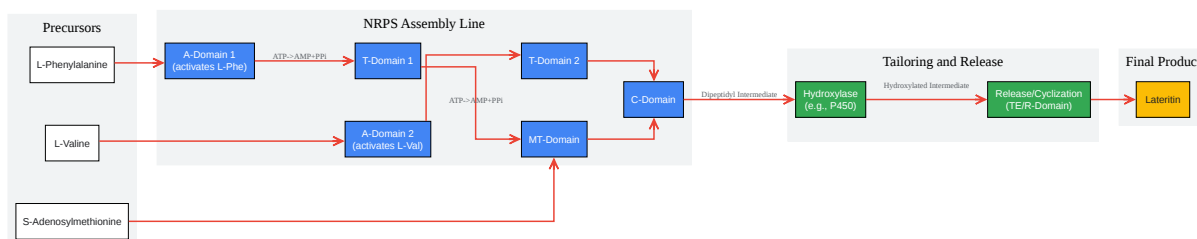
To date, the gene cluster and enzymes responsible for **lateritin** biosynthesis have not been identified. Based on the chemical structure of **lateritin**, a plausible biosynthetic pathway can be hypothesized, likely involving a non-ribosomal peptide synthetase (NRPS) and subsequent modifying enzymes.

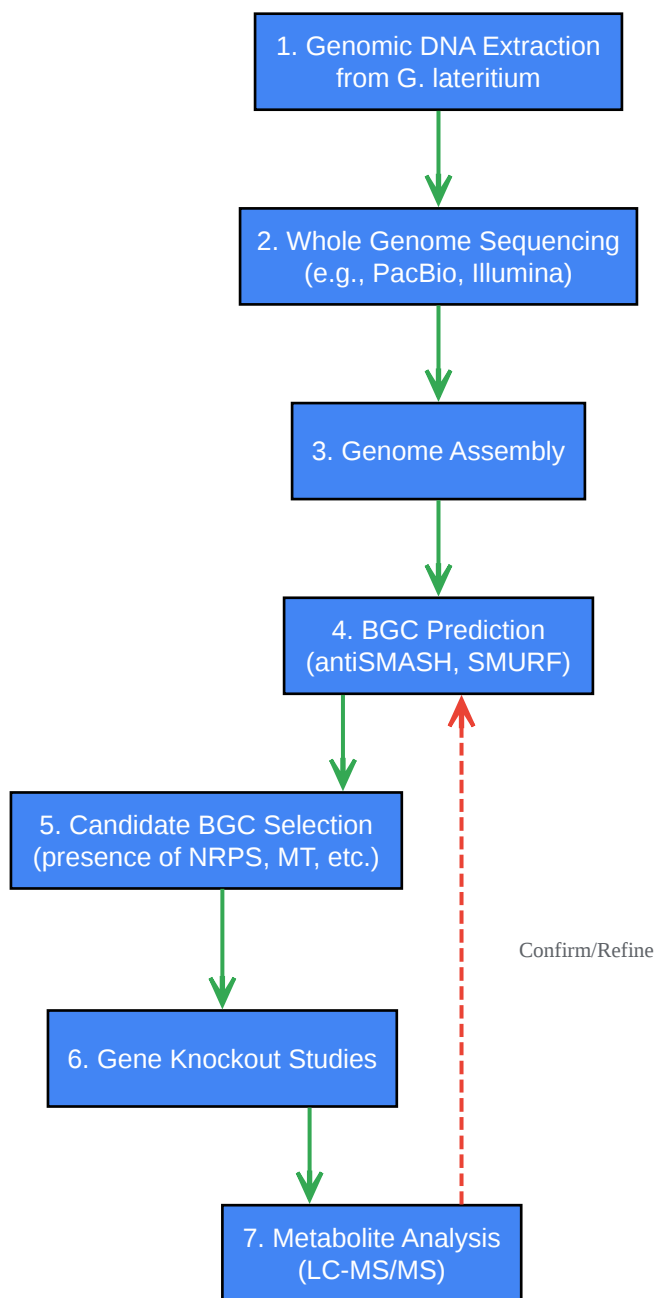
The structure of **lateritin** suggests it is derived from the amino acids L-phenylalanine and L-valine. The N-methyl group is likely introduced by an S-adenosylmethionine (SAM)-dependent methyltransferase. The formation of the 1,4-perhydrooxazine-2,5-dione ring is a key step that likely involves hydroxylation and subsequent cyclization.

The proposed hypothetical pathway is as follows:

- **Activation and Thiolation of Precursors:** An NRPS enzyme with at least two modules would activate L-phenylalanine and L-valine via its adenylation (A) domains and tether them to the corresponding thiolation (T) or peptidyl carrier protein (PCP) domains as thioesters.
- **Peptide Bond Formation:** A condensation (C) domain would catalyze the formation of a peptide bond between the activated L-phenylalanine and L-valine to form a dipeptidyl-S-PCP intermediate.
- **N-Methylation:** An integrated N-methyltransferase (MT) domain would methylate the amino group of the phenylalanine residue using SAM as the methyl donor.
- **Hydroxylation:** A tailoring enzyme, likely a cytochrome P450 monooxygenase or an α-ketoglutarate-dependent dioxygenase, would hydroxylate the β-carbon of the valine residue.

- **Cyclization and Release:** The final steps would involve the cyclization of the modified dipeptide and its release from the NRPS. This is likely catalyzed by a thioesterase (TE) or a reductase-release (R) domain, which would facilitate the formation of the ether linkage in the perhydrooxazine ring.





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